molecular formula C21H23N5O3 B12275876 2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B12275876
M. Wt: 393.4 g/mol
InChI Key: XCIOVJQWAZJXOG-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a pyrazolyl group and a piperidinyl group linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Substitution with Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.

    Attachment of Piperidinyl Group: The piperidinyl group is often introduced through an etherification reaction, where the piperidine derivative is reacted with the pyrimidine core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the pyrimidine core or the pyrazolyl group, potentially leading to dihydropyrimidine or dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho or para to the methoxy group on the benzoyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine or dihydropyrazole derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-hydroxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
  • 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
  • 2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Uniqueness

The uniqueness of 2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone

InChI

InChI=1S/C21H23N5O3/c1-25-14-16(13-24-25)15-11-22-21(23-12-15)29-17-7-9-26(10-8-17)20(27)18-5-3-4-6-19(18)28-2/h3-6,11-14,17H,7-10H2,1-2H3

InChI Key

XCIOVJQWAZJXOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC=CC=C4OC

Origin of Product

United States

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